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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

Cat. No.: B1302007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-(Pyrrolidin-1-yl)phenol (CAS No: 4787-77-3), a molecule of interest in medicinal
chemistry and materials science. This document summarizes nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, and presents standardized
experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for 2-
(Pyrrolidin-1-yl)phenol. It should be noted that where specific experimental data is not
publicly available, predicted values based on established principles and data from analogous
structures are provided to offer a comparative and predictive perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below
are the predicted *H and 3C NMR spectral data for 2-(Pyrrolidin-1-yl)phenol.

Table 1: Predicted *H NMR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~85-95 Broad Singlet 1H Phenolic -OH
~6.8-7.2 Multiplet 4H Aromatic C-H
~3.2-34 Multiplet 4H Pyrrolidine N-CH:2
~19-21 Multiplet 4H Pyrrolidine -CH2-CH2-

Note: The chemical shift of the phenolic proton is highly dependent on solvent and
concentration. The aromatic region is expected to show a complex multiplet pattern due to
ortho substitution.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol

Chemical Shift (8) (ppm) Assighment

~ 150 - 155 C-OH (Aromatic)
~135- 140 C-N (Aromatic)
~115-125 Aromatic C-H
~50-55 Pyrrolidine N-CH:2
~20-25 Pyrrolidine -CH2-CH2-

Note: These are estimated chemical shifts. The exact values can vary based on the solvent
and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
expected characteristic IR absorption bands for 2-(Pyrrolidin-1-yl)phenol are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol
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Wavenumber . . . .
Intensity Vibration Type Functional Group

(cm™)
3200 - 3600 Strong, Broad O-H Stretch Phenol
3000 - 3100 Medium C-H Stretch Aromatic
2850 - 2960 Medium C-H Stretch Aliphatic (Pyrrolidine)
1580 - 1620 Medium-Strong C=C Stretch Aromatic Ring
1450 - 1500 Medium-Strong C=C Stretch Aromatic Ring
1200 - 1300 Strong C-O Stretch Phenol
1150 - 1250 Strong C-N Stretch Aryl Amine

C-H Bend (out-of- Ortho-disubstituted
740 - 760 Strong )

plane) Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-(Pyrrolidin-1-yl)phenol
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m/z lon Type Abundance Notes

Molecular lon

163.10 [M]*e High (Nominal Mass:
163.22)
Deprotonated
162.09 [M-H]~ High Molecule (Negative
lon Mode)
) Protonated Molecule
164.11 [M+H]* High .
(Positive lon Mode)
186.09 [M+Na]* Medium Sodium Adduct
Likely loss of CsH7
120 Fragment lon High (propyl radical) from

the pyrrolidine ring

Data sourced from PubChem CID 2734845 and predicted values from PubChemlLite.[1]

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following sections detail standardized
methodologies for the spectroscopic analysis of 2-(Pyrrolidin-1-yl)phenol.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a novel or synthesized compound like 2-(Pyrrolidin-
1-yl)phenol typically follows a set sequence of spectroscopic analyses to confirm its identity
and purity.
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Caption: A typical workflow for the spectroscopic characterization of an organic compound.

'H and *C NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of solid 2-(Pyrrolidin-1-yl)phenol in

0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry vial.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube.

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For *H
NMR, a typical experiment involves 16-32 scans. For 133C NMR, which is less sensitive,
several hundred to thousands of scans may be necessary, often utilizing proton decoupling
to simplify the spectrum and enhance signal-to-noise.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

FT-IR Spectroscopy Protocol (ATR Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. A background spectrum of the clean, empty crystal should
be collected.

Sample Application: Place a small amount of solid 2-(Pyrrolidin-1-yl)phenol powder directly
onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal surface.

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

Data Processing: The collected sample spectrum is automatically ratioed against the
background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-(Pyrrolidin-1-yl)phenol (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.
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e GC Method:

o Injector: Set to a temperature of ~250°C. Inject 1 pL of the sample solution in splitless
mode.

o Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 pm film
thickness).

o Oven Program: Start at an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp
up to 280-300°C at a rate of 10-20°C/min.

o Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
o MS Method:

o lon Source: Use Electron lonization (El) at 70 eV. Set the ion source temperature to
~230°C.

o Mass Analyzer: Scan a mass range from m/z 40 to 400.

» Data Analysis: Identify the peak corresponding to 2-(Pyrrolidin-1-yl)phenol in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion
and characteristic fragment ions. Compare the obtained spectrum with a reference library
(e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1302007#spectroscopic-data-of-2-pyrrolidin-1-yl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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